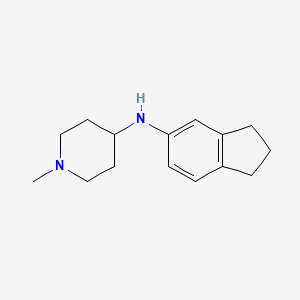![molecular formula C23H16BrN3O6 B5135089 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5135089.png)
3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid, commonly known as BBABA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBABA is a derivative of benzoic acid and belongs to the class of organic compounds known as acylaminobenzoic acids.
科学研究应用
BBABA has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-cancer properties. BBABA has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
BBABA has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. BBABA has also been found to suppress the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response.
作用机制
The exact mechanism of action of BBABA is not fully understood. However, it is believed that BBABA exerts its anti-cancer and anti-inflammatory effects by modulating various signaling pathways in the cell. BBABA has been found to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
BBABA has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. BBABA has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for the growth and metastasis of cancer cells.
BBABA has also been found to have anti-oxidant properties. It has been found to scavenge free radicals and protect cells from oxidative damage. BBABA has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
BBABA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. BBABA has also been found to have low toxicity in animal studies.
However, there are also some limitations to using BBABA in lab experiments. BBABA is not very water-soluble, which can make it difficult to administer in cell culture or animal studies. BBABA also has limited bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of BBABA. One potential area of research is the development of more water-soluble derivatives of BBABA, which would make it easier to administer in cell culture and animal studies. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of BBABA in vivo, which would help to determine its potential use as a therapeutic agent.
In conclusion, BBABA is a promising compound with potential applications in various fields of scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new therapies for cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of BBABA.
合成方法
The synthesis of BBABA involves the reaction of 2-bromo-N-(2-carboxyphenyl)benzamide with 3-nitrocinnamic acid under appropriate conditions. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure BBABA.
属性
IUPAC Name |
3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O6/c24-19-10-2-1-9-18(19)21(28)26-20(12-14-5-3-8-17(11-14)27(32)33)22(29)25-16-7-4-6-15(13-16)23(30)31/h1-13H,(H,25,29)(H,26,28)(H,30,31)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJBRBSHYNOAHG-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=CC(=C3)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5135006.png)
![11-(1-methyl-4-piperidinyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5135015.png)

![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5135027.png)
![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B5135031.png)

![2-oxo-2-phenylethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5135062.png)
![6-ethyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5135069.png)
![5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5135075.png)
![methyl 4-[(3-{[(3-chloro-4-methoxyphenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5135082.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)glycinamide](/img/structure/B5135094.png)
![1-(3-bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5135099.png)
![N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5135102.png)
